3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole
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Overview
Description
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole is a complex organic compound known for its significant pharmacological properties. This compound is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. It has been studied for its potential interactions with various biological receptors, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole typically involves the reaction of 1-benzyl-4-piperidone with 1-methylindole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in treating neurological disorders due to its receptor-binding properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can affect neurotransmitter release, receptor signaling pathways, and ultimately, cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Known for its affinity to serotonin receptors.
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole: Similar structure with a methoxy group, affecting its receptor binding properties.
6-Nitro-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Contains a nitro group, which can influence its chemical reactivity and biological activity.
Uniqueness
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry.
Properties
CAS No. |
52157-72-9 |
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Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1-methylindole |
InChI |
InChI=1S/C21H22N2/c1-22-16-20(19-9-5-6-10-21(19)22)18-11-13-23(14-12-18)15-17-7-3-2-4-8-17/h2-11,16H,12-15H2,1H3 |
InChI Key |
OORWJIRGARDUMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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